1-Phenylpyrimidin-2(1H)-one

概要

説明

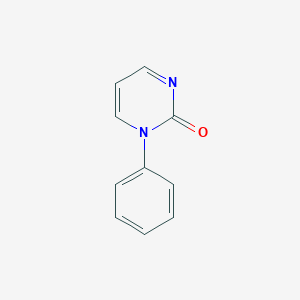

1-Phenylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring with a phenyl group attached to the first carbon and a keto group at the second position

準備方法

Synthetic Routes and Reaction Conditions

1-Phenylpyrimidin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-phenylurea with formamide under acidic conditions. The reaction typically proceeds as follows:

Reactants: N-phenylurea and formamide

Catalyst: Acid (e.g., hydrochloric acid)

Conditions: Heating the mixture to 150-200°C for several hours

Another method involves the condensation of benzamidine with ethyl formate, followed by cyclization:

Reactants: Benzamidine and ethyl formate

Catalyst: Base (e.g., sodium ethoxide)

Conditions: Refluxing the mixture in ethanol

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

化学反応の分析

Types of Reactions

1-Phenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction can yield 1-phenylpyrimidin-2-amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: this compound N-oxide

Reduction: 1-Phenylpyrimidin-2-amine

Substitution: Various substituted phenyl derivatives

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 1-phenylpyrimidin-2(1H)-one, exhibit significant anticancer properties. For instance, a study characterized a new Schiff base derived from pyrimidine-2-thione, which showed antiproliferative activity against various cancer cell lines. The compound's interaction with the epidermal growth factor receptor (EGFR) was analyzed through molecular docking studies, revealing a strong binding affinity with a Glide score of -9.820 kcal/mol . This suggests that modifications of this compound could lead to potent anticancer agents.

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted the potential of various pyrimidine compounds as inhibitors of COX-1 and COX-2 enzymes, which are crucial mediators in inflammatory processes. The structure-activity relationship (SAR) studies pointed out that certain functional groups on the pyrimidine ring enhance anti-inflammatory activity . Compounds similar to this compound have shown promising results in reducing inflammation in preclinical models, indicating their potential therapeutic use in inflammatory diseases.

Inhibition of Protein Kinases

The compound has also been recognized for its ability to inhibit protein kinases, including JAK kinases, which are involved in various signaling pathways related to cancer and autoimmune diseases. A patent describes phenyl amino pyrimidine compounds as effective inhibitors of these kinases, suggesting that this compound could be developed into a therapeutic agent targeting these pathways .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that enhance efficiency and yield. For example, a study reported a facile synthesis method that allows for the rapid formation of pyrimidine derivatives using readily available starting materials . The characterization techniques employed typically include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Beyond pharmacological uses, this compound can be explored in material science for its potential applications in organic electronics and photonic devices. The electronic properties of pyrimidine derivatives suggest they could serve as semiconductors or photonic materials due to their ability to form stable π-conjugated systems . Research into these applications is still emerging but holds promise for developing advanced materials with unique electronic characteristics.

Cytotoxic Activity Assessment

A study conducted on a series of pyrimidine derivatives, including those related to this compound, evaluated their cytotoxic effects on cancer cell lines using MTT assays. The results indicated varying degrees of cytotoxicity depending on the structural modifications made to the pyrimidine core . This highlights the importance of SAR studies in optimizing the anticancer activity of these compounds.

Anti-inflammatory Drug Development

Another case study focused on synthesizing novel pyrimidine derivatives aimed at COX inhibition demonstrated significant anti-inflammatory effects comparable to established drugs like celecoxib and indomethacin . This reinforces the therapeutic potential of pyrimidines in treating inflammatory conditions.

作用機序

The mechanism of action of 1-Phenylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

類似化合物との比較

Similar Compounds

2-Phenylpyrimidin-4(3H)-one: Similar structure but with the keto group at the fourth position.

1-Phenylpyrimidin-4(1H)-one: Similar structure but with the keto group at the fourth position.

1-Phenyl-2-pyridone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-Phenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

生物活性

1-Phenylpyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential as an enzyme inhibitor, receptor ligand, and therapeutic agent against various diseases.

Chemical Structure and Properties

This compound features a pyrimidine ring with a phenyl group at the first carbon and a keto group at the second position. Its unique structure contributes to its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . It has been investigated for its ability to modulate the activity of various enzymes involved in disease pathways, including kinases and proteases. This modulation can lead to therapeutic effects in conditions such as cancer and inflammation.

2. Anticancer Properties

Several studies have highlighted the anticancer activity of this compound. For instance, derivatives of pyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF7. The mechanism often involves inducing apoptosis and cell cycle arrest at specific phases .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| IMB-1406 | HepG2 | 6.92 | Apoptosis induction |

| Sunitinib | HepG2 | 7.60 | Apoptosis induction |

| This compound | A549 | Not specified | Enzyme inhibition |

3. Antiviral Activity

Recent studies have explored the antiviral properties of pyrimidine derivatives, including this compound. For example, certain derivatives demonstrated inhibitory activity against influenza virus polymerase interactions, suggesting potential use in antiviral therapies .

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound | Target Virus | IC50 (µM) | EC50 (µM) |

|---|---|---|---|

| Compound 2d | Influenza | 90.1 | 2.8 |

| Compound 1b | Influenza | 36 | 39 |

The mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects in various diseases. The compound may affect signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Case Study: Antitumor Mechanism

A study on IMB-1406, a derivative related to this compound, revealed its ability to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase. The study reported a significant increase in apoptotic cells when treated with varying concentrations of the compound, indicating its potential as an effective anticancer agent .

Case Study: Antiviral Efficacy

In another investigation, compounds derived from pyrimidine structures were assessed for their ability to inhibit viral replication. One derivative showed promising results in inhibiting the PA–PB1 interaction essential for influenza virus replication, demonstrating the antiviral potential of this class of compounds .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Synthesis of Novel Derivatives : Developing new derivatives with enhanced potency and selectivity.

- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects.

- Clinical Trials : Investigating the therapeutic potential in clinical settings for cancer and viral infections.

特性

IUPAC Name |

1-phenylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDGUDTESIUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384768 | |

| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-13-3 | |

| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of organometallic reagent influence the regioselectivity of reactions with 1-phenylpyrimidin-2(1H)-one?

A: Research indicates that the steric bulk of the organometallic reagent plays a crucial role in determining the major product formed during reactions with this compound []. For instance, using methylmagnesium iodide, a less bulky Grignard reagent, leads to the preferential formation of 4,6,6-trimethyl-1-phenyl-3,6-dihydropyrimidin-2(1H)-one. Conversely, employing methyllithium, a smaller and more reactive organolithium reagent, primarily yields 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one []. This difference in regioselectivity highlights the importance of carefully considering the steric properties of the organometallic reagent when planning synthetic routes involving this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。